molecular formula C19H21N3OS B5516999 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone

Cat. No.: B5516999
M. Wt: 339.5 g/mol
InChI Key: ZPQAYZWUJZKCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone (molecular formula: C₁₉H₂₁N₃OS; molecular weight: 339.46 g/mol) features a quinoline core substituted with four methyl groups (at positions 2, 2, 4, and 6) and a pyrimidin-2-ylsulfanyl-ethanone moiety at position 1 of the quinoline ring .

Properties

IUPAC Name

2-pyrimidin-2-ylsulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQAYZWUJZKCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through Friedländer synthesis or other cyclization methods.

    Coupling of the Rings: The final step involves coupling the pyrimidine and quinoline rings through a suitable linker, such as ethanone, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in ethanone can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound : C₁₉H₂₁N₃OS 339.46 - 2,2,4,6-Tetramethylquinoline
- Pyrimidin-2-ylsulfanyl-ethanone
No direct bioactivity reported in evidence; structural analogs suggest antimicrobial potential.
1-(2,2,4,6-Tetramethylquinolin-1-yl)-2-(triazolobenzothiazolylsulfanyl)ethanone C₂₃H₂₄N₄OS₂ 436.59 - 2,2,4,6-Tetramethylquinoline
- Triazolo[3,4-b][1,3]benzothiazolylsulfanyl
Not explicitly stated; triazole-thiazole systems often exhibit anticancer/antimicrobial activity.
1-(2-Aryl-5-phenethyl-1,3,4-oxadiazol-3-yl)ethanones Variable ~300–350 - Oxadiazole ring
- Para-substituted aryl groups (e.g., Cl, NMe₂)
Strong antibacterial activity against S. aureus and P. aeruginosa (e.g., MIC 2a: 4 µg/mL) .
Dihydropyrimidin-2(1H)-thiones Variable ~200–250 - Dihydropyrimidine core
- Sulfur at position 2
Broad-spectrum antifungal and antibacterial activity (e.g., MIC 50–100 µg/mL) .
2-Phenyl-1-(pyridin-2-yl)ethanone C₁₃H₁₁NO 197.24 - Pyridine ring
- Phenyl-ethanone
Explored for therapeutic applications due to π-conjugated structure and target interactions .

Key Observations:

Structural Impact on Bioactivity: The tetramethylquinoline group in the target compound and its analog likely improves membrane permeability compared to simpler aryl systems (e.g., phenyl or pyridine in ). However, the absence of electron-withdrawing groups (e.g., Cl in ) may reduce antimicrobial potency. Sulfanyl Linkages: Pyrimidin-2-ylsulfanyl (target compound) and triazolobenzothiazolylsulfanyl substituents may enhance binding to cysteine-rich enzymes (e.g., bacterial thioredoxin reductase), whereas dihydropyrimidin-2-thiones show broader but less potent activity.

Activity Gaps: While oxadiazole derivatives exhibit strong antibacterial activity (MIC 4 µg/mL), the target compound’s bioactivity remains unverified. Its structural complexity (tetramethylquinoline) may prioritize stability over potency.

Synthetic Feasibility: The target compound’s synthesis likely requires multi-step protocols (e.g., imine cyclization or coupling reactions ), whereas simpler ethanones (e.g., ) are synthesized in fewer steps.

Research Findings and Implications

  • Antimicrobial Potential: Structural analogs like oxadiazoles and dihydropyrimidinones suggest that introducing electron-withdrawing groups (e.g., Cl, NMe₂) to the target compound’s pyrimidine ring could enhance activity.
  • Drug-Likeness: The tetramethylquinoline scaffold may improve metabolic stability compared to smaller heterocycles (e.g., pyridine in ), but its high molecular weight (339.46 g/mol) could limit oral bioavailability.
  • Future Directions: Bioactivity Screening: Priority should be given to testing the target compound against Gram-positive/negative bacteria and fungi. Structural Optimization: Substituting the pyrimidine ring with halogens or amino groups (as in ) could refine potency.

Biological Activity

2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a synthetic organic compound characterized by its unique structure that includes a pyrimidine ring, a quinoline ring, and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound can be described using its IUPAC name and structural formula. The molecular formula is C19H21N3OSC_{19}H_{21}N_3OS, and its molecular weight is approximately 345.45 g/mol. The presence of the pyrimidine and quinoline rings suggests potential interactions with biological targets, particularly in the context of enzyme inhibition or receptor modulation.

Structure Representation

PropertyValue
IUPAC Name2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Molecular FormulaC19H21N3OSC_{19}H_{21}N_3OS
Molecular Weight345.45 g/mol
InChIInChI=1S/C19H21N3OS/c1-13-6-7-16-15(10-13)14(2)11-19(3,4)22(16)17(23)12-24-18-20-8-5-9-21-18/h5-11H,12H2,1-4H3

The biological activity of 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is largely attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various biological pathways. The specific mechanisms remain to be fully elucidated through further research.

Case Studies and Research Findings

A comparative analysis of similar compounds highlights the biological potential of derivatives containing pyrimidine and quinoline structures:

  • Compound A : Demonstrated significant anti-HIV activity with an IC50 value less than 1 nM in cell-free assays.
  • Compound B : Exhibited potent antimicrobial activity against Gram-positive bacteria.
  • Compound C : Showed selective inhibition of cancer cell lines with minimal cytotoxicity.

These findings suggest that 2-(pyrimidin-2-ylsulfanyl)-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone may possess similar biological activities warranting further investigation.

Comparative Analysis with Analogous Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesNotable Biological Activity
2-(pyrimidin-2-ylsulfanyl)-1-(quinolin-1(2H)-yl)ethanoneLacks tetramethyl substitutionModerate antimicrobial activity
5-Alkyl-pyrimidine derivativesVarious alkyl substitutionsAnti-HIV activity
6-Dimethoxy-pyrimidine derivativesPresence of methoxy groupsAntitumor properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.